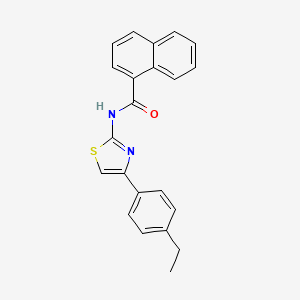

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide typically involves the reaction of 4-ethylphenylthiazole with 1-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Aplicaciones Científicas De Investigación

Anticancer Applications

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide has been investigated for its potential as an anticancer agent. Research has shown that derivatives of thiazole compounds exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- A study evaluated the cytotoxicity of thiazolo[5,4-b]phenothiazine derivatives, which share structural similarities with this compound. The compounds demonstrated selective cytotoxicity against leukemia cell lines (HL-60 and THP-1), with some derivatives showing IC50 values comparable to established chemotherapeutics like cytarabine .

- Another investigation highlighted the role of thiazole derivatives in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of hydrophobic substituents was linked to increased biological activity, suggesting that structural modifications can enhance efficacy .

Anticonvulsant Activity

This compound and its derivatives have also been synthesized for their anticonvulsant properties.

Research Insights

- A series of N-(naphtha[1,2-d]thiazol-2-yl)semicarbazides were designed to meet the structural requirements for anticonvulsant activity. These compounds exhibited significant anticonvulsant effects in animal models, particularly in tests involving maximal electroshock and pentylenetetrazole-induced seizures .

- The biochemical mechanisms underlying these effects included modulation of oxidative stress markers, indicating a potential protective role against seizures through the reduction of free radical formation .

Other Therapeutic Applications

Beyond anticancer and anticonvulsant activities, this compound may have broader applications in treating various diseases.

Potential Uses

- Anti-inflammatory Effects : Some thiazole derivatives have shown promise in treating inflammatory conditions by inhibiting specific protein kinases involved in inflammatory pathways .

- Neurodegenerative Disorders : There is emerging evidence that compounds similar to this compound could be beneficial in neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau protein phosphorylation .

Mecanismo De Acción

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(4-bromophenyl)thiazol-2-yl)-1-naphthamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-1-naphthamide

- N-(4-(4-chlorophenyl)thiazol-2-yl)-1-naphthamide

Uniqueness

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Actividad Biológica

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring connected to a naphthamide structure, which contributes to its biological properties. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The mode of action of thiazole derivatives can vary widely based on their specific structural features. Generally, these compounds exhibit their biological effects through:

- Inhibition of Protein Synthesis : Some thiazole derivatives interfere with the synthesis of essential proteins in bacterial cells, leading to cell death.

- Disruption of Membrane Integrity : They can alter the membrane function of pathogens, which is critical for their survival.

- Interference with DNA Replication : Certain derivatives inhibit DNA replication processes, thereby preventing cell division.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties . Research shows that it can inhibit the growth of various bacterial strains by blocking lipid biosynthesis pathways and disrupting membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties , which are critical in managing conditions like arthritis and other inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory disorders .

Antitumor Potential

Recent investigations highlight the anticancer potential of thiazole derivatives, including this compound. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. This compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Activity Assessment : In vitro studies demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : A recent study focused on the anticancer properties of thiazole derivatives revealed that this compound effectively inhibited the proliferation of various cancer cell lines, suggesting its role as a lead compound in cancer therapy development .

Propiedades

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-2-15-10-12-17(13-11-15)20-14-26-22(23-20)24-21(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDJAKCHBSSTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.